- Transformation of D-serine to highly functionalized cyclohexenecarboxylates in study of oseltamivir synthesisJournal of the Chinese Chemical Society (Weinheim, 2012, 59(3), 426-435,
Cas no 95715-86-9 (3-tert-butyl 4-methyl (4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate)

95715-86-9 structure
اسم المنتج:3-tert-butyl 4-methyl (4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate
كاس عدد:95715-86-9
وسط:C12H21NO5
ميغاواط:259.298844099045
MDL:MFCD00674041
CID:802827
PubChem ID:354335394
3-tert-butyl 4-methyl (4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- METHYL (R)-(+)-3-BOC-2,2-DIMETHYL-4-OXAZOLIDINECARBOXYLATE
- METHYL (R)-(+)-3-(TERT-BUTOXYCARBONYL)-2,2-DIMETHYL-4-OXAZOLIDINECARBOXYLATE
- (R)-(+)-3-(tert-Butoxycarbonyl)-4-methoxycarbonyl-2,2-dimethyl-1,3-oxazolidine
- (R)-(+)-3-(tert-Butoxycarbonyl)-2,2-dimethyl-4-oxazolidinecarboxylic Acid Methyl Ester
- (R)-3-tert-Butyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate
- 3,4-Oxazolidinedicarboxylicacid, 2,2-dimethyl-, 3-(1,1-dimethylethyl) 4-methyl ester, (4R)-
- Methyl (R)-N-Boc-2,2-dimethyloxazolidine-4-carboxylate
- NULL
- (R)-(+)-3-Boc-4-methoxycarbonyl-2,2-dimethyl-1,3-oxazolidine
- 3-tert-Butyl 4-Methyl (R)-(+)-2,2-Dimethyloxazolidine-3,4-dicarboxylate
- (R)-(+)-2,2-Dimethyloxazolidine-3,4-dicarboxylic Acid 3-tert-Butyl 4-Methyl Ester
- 3,4-Oxazolidinedicarboxylic acid, 2,2-dimethyl-, 3-(1,1-dimethylethyl) 4-methyl ester, (R)- (ZCI)
- (R)-2,2-Dimethyloxazolidine-3,4-dicarboxylic acid 3-tert-butyl ester 4-methyl ester
- (R)-Methyl-3-(tert-butoxycarbonyl)-2,2-dimethyl-4-oxazolidinecarboxylate
- 3-O-tert-Butyl 4-O-methyl (4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate
- 3-tert-butyl 4-methyl (4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate
- B5352
- 95715-86-9
- DTXSID60350836
- CS-D1220
- 3,4-Oxazolidinedicarboxylicacid,2,2-dimethyl-,3-(1,1-dimethylethyl)4-methyl ester,(4R)-
- MFCD00674041
- SCHEMBL121419
- EN300-651263
- (R)-(-)-3-BOC-4-methoxycarbonyl-2,2-dimethyl-1,3-oxazolidine
- PS-7373
- BP-12795
- Methyl (R)-(+)-3-Boc-2,2-dimethyl-4-oxazolidinecarboxylate, 98%
- Methyl(R)-N-Boc-2,2-dimethyloxazolidine-4-carboxylate
- Methyl (4R)-(+)-2,2-dimethyl-1,3-oxazolidine-4-carboxylate, N-BOC protected
- (4R)-2,2-Dimethyl-3,4-oxazolidinedicarboxylic Acid 3-(1,1-Dimethylethyl) 4-Methyl Ester; (R)-2,2-Dimethyloxazolidine-3,4-dicarboxylic Acid 3-tert-Butyl Ester 4-Methyl Ester;
- O3-tert-Butyl O4-methyl (4R)-2,2-dimethyloxazolidine-3,4-dicarboxylate
- 3-(1,1-Dimethylethyl)-4-methyl-(r)-2,2-dimethyl-3,4-oxazolidinedicarboxylate
- N88SYW3697
- ZNBUXTFASGDVCL-MRVPVSSYSA-N
- 3,4-Oxazolidinedicarboxylic acid, 2,2-dimethyl-, 3-(1,1-dimethylethyl) 4-methyl ester, (4R)-
- Methyl 3-tert-butoxycarbonyl-2,2-dimethyloxazolidine-4-(R)-carboxylate
- AKOS015893990
-
- MDL: MFCD00674041
- نواة داخلي: 1S/C12H21NO5/c1-11(2,3)18-10(15)13-8(9(14)16-6)7-17-12(13,4)5/h8H,7H2,1-6H3/t8-/m1/s1
- مفتاح Inchi: ZNBUXTFASGDVCL-MRVPVSSYSA-N
- ابتسامات: C(N1C(C)(C)OC[C@@H]1C(=O)OC)(=O)OC(C)(C)C
حساب السمة
- نوعية دقيقة: 259.14197277g/mol
- النظائر كتلة واحدة: 259.14197277g/mol
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 0
- عدد مستقبلات الهيدروجين بوند: 6
- عدد الذرات الثقيلة: 18
- تدوير ملزمة العد: 5
- تعقيدات: 345
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 1
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- إكسلوغ 3: 1.4
- طوبولوجي سطح القطب: 65.1Ų
الخصائص التجريبية
- اللون / الشكل: liquid
- كثيف: 1.082 g/mL at 25 °C(lit.)
- نقطة الغليان: 102°C/2mmHg(lit.)
- نقطة الوميض: Fahrenheit: 199.4 ° f < br / > Celsius: 93 ° C < br / >
- انكسار: n20/D 1.444(lit.)
- الذوبان: Slightly soluble (3.9 g/l) (25 º C),
- بسا: 65.07000
- لوغب: 1.46930
- النشاط البصري: [α]20/D +54°, c = 1.3 in chloroform
3-tert-butyl 4-methyl (4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate أمن المعلومات
-
رمزي:
- حث:warning
- إشارة عشوائية:Warning
- وصف الخطر: H227-H315-H319
- تحذير: P210-P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P370+P378-P403+P235-P501
- رقم نقل البضائع الخطرة:NA 1993 / PGIII
- WGK ألمانيا:3
- رمز الفئة الخطرة: 36/37/38
- تعليمات السلامة: 26-36
-
تحديد البضائع الخطرة:
- ظروف التخزين:(BD258207)
3-tert-butyl 4-methyl (4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
Ambeed | A466943-100g |
Methyl (R)-N-Boc-2,2-dimethyloxazolidine-4-carboxylate |
95715-86-9 | 97% | 100g |
$264.0 | 2025-02-20 | |
Chemenu | CM111642-25g |
(R)-3-tert-butyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate |
95715-86-9 | 95% | 25g |
$104 | 2024-07-18 | |
eNovation Chemicals LLC | D375668-1g |
Methyl (R)-N-Boc-2,2-dimethyloxazolidine-4-carboxylate |
95715-86-9 | 97% | 1g |
$200 | 2024-05-24 | |
TRC | B690090-2g |
(R)-(+)-3-(tert-Butoxycarbonyl)-2,2-dimethyl-4-oxazolidinecarboxylic Acid Methyl Ester |
95715-86-9 | 2g |
$ 178.00 | 2023-09-08 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ18109-25G |
3-tert-butyl 4-methyl (4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate |
95715-86-9 | 97% | 25g |
¥ 825.00 | 2023-04-12 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ18109-5G |
3-tert-butyl 4-methyl (4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate |
95715-86-9 | 97% | 5g |
¥ 171.00 | 2023-04-12 | |
Ambeed | A466943-250mg |
Methyl (R)-N-Boc-2,2-dimethyloxazolidine-4-carboxylate |
95715-86-9 | 97% | 250mg |
$5.0 | 2025-02-20 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD258207-25g |
Methyl (R)-N-Boc-2,2-dimethyloxazolidine-4-carboxylate |
95715-86-9 | 97% | 25g |
¥355.0 | 2024-04-17 | |
abcr | AB468468-25 g |
(R)-3-tert-Butyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate, min. 95%; . |
95715-86-9 | 25g |
€255.50 | 2023-07-18 | ||
abcr | AB468468-5 g |
(R)-3-tert-Butyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate, min. 95%; . |
95715-86-9 | 5g |
€87.20 | 2023-07-18 |
3-tert-butyl 4-methyl (4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate طريقة الإنتاج
طريقة الإنتاج 1
رد فعل الشرط
1.1 Reagents: Hydrochloric acid Solvents: Methanol ; 2 h, reflux
1.2 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 1 h, reflux
1.3 Reagents: Boron trifluoride etherate Solvents: Acetone ; 3 h, 25 °C
1.2 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 1 h, reflux
1.3 Reagents: Boron trifluoride etherate Solvents: Acetone ; 3 h, 25 °C
المراجع
طريقة الإنتاج 2
رد فعل الشرط
1.1 Reagents: Boron trifluoride etherate Solvents: Acetone ; rt; 2 h, rt
المراجع
- Generating stereodiversity: Diastereoselective fluorination and highly diastereoselective epimerization of α-amino acid building blocksOrganic Letters, 2018, 20(12), 3574-3578,
طريقة الإنتاج 3
رد فعل الشرط
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Acetone ; 16 h, rt
المراجع
- Preparation of heterocyclic compounds as antibacterial compounds, World Intellectual Property Organization, , ,
طريقة الإنتاج 4
رد فعل الشرط
1.1 Reagents: p-Toluenesulfonic acid monohydrate Solvents: Dichloromethane ; 48 h, rt
المراجع
- Preparation of isoindoline derivatives and their use in treating neurodegenerative diseases, World Intellectual Property Organization, , ,
طريقة الإنتاج 5
رد فعل الشرط
1.1 Reagents: p-Toluenesulfonic acid Solvents: Dichloromethane ; 48 h, 20 °C
1.2 Reagents: Sodium carbonate ; neutralized
1.2 Reagents: Sodium carbonate ; neutralized
المراجع
- Orthogonally protected glycerols and 2-aminodiols: useful building blocks in heterocyclic chemistryARKIVOC (Gainesville, 2010, (9), 108-126,
طريقة الإنتاج 6
رد فعل الشرط
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ; 0.5 h, 110 °C
المراجع
- Preparation of macrocyclic broad spectrum antibiotics as bacterial type 1 signal peptidase inhibitors, World Intellectual Property Organization, , ,
طريقة الإنتاج 7
رد فعل الشرط
1.1 Reagents: Boron trifluoride etherate Solvents: Dichloromethane ; 1 h, 0 - 5 °C; 1.5 h, 0 - 5 °C; 0 °C → rt; 17 h, rt
1.2 Reagents: Sodium carbonate Solvents: Water ; 10 min, rt
1.2 Reagents: Sodium carbonate Solvents: Water ; 10 min, rt
المراجع
- Preparation of (R)-4-formyl-2,2-dimethyl-3-oxazoline carboxylic acid tert butyl ester, China, , ,
طريقة الإنتاج 8
رد فعل الشرط
1.1 Reagents: 2,2-Dimethoxypropane , Boron trifluoride etherate
المراجع
- Docking study, synthesis and SAH-hydrolase inhibitory activity of L-adeninylalanine and related analoguesLetters in Drug Design & Discovery, 2005, 2(8), 579-583,
طريقة الإنتاج 9
رد فعل الشرط
1.1 Solvents: Acetone
المراجع
- Synthesis of a novel series of 2,3,4-trisubstituted oxazolidines designed by isosteric replacement or rigidification of the structure and cytotoxic evaluationMedChemComm, 2014, 5(11), 1693-1699,
طريقة الإنتاج 10
رد فعل الشرط
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dichloromethane ; 0 °C → rt; overnight, rt
المراجع
- In Search of Small Molecules That Selectively Inhibit MBOAT4Molecules, 2021, 26(24),,
طريقة الإنتاج 11
رد فعل الشرط
1.1 Solvents: Dichloromethane
المراجع
- Facile synthesis of L-3,4-didehydrovaline constituting an antibiotic, phomopsin ASynthesis, 2000, (5), 634-636,
طريقة الإنتاج 12
رد فعل الشرط
1.1 Reagents: Thionyl chloride Solvents: Methanol ; 0 °C; 12 h, rt
1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C
1.3 reflux
1.4 Reagents: Boron trifluoride etherate Solvents: Acetone ; 12 h, rt
1.5 Reagents: Triethylamine
1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C
1.3 reflux
1.4 Reagents: Boron trifluoride etherate Solvents: Acetone ; 12 h, rt
1.5 Reagents: Triethylamine
المراجع
- Docking model of the nicotinic acetylcholine receptor and nitromethylene neonicotinoid derivatives with a longer chiral substituent and their biological activitiesBioorganic & Medicinal Chemistry, 2015, 23(4), 759-769,
طريقة الإنتاج 13
رد فعل الشرط
1.1 Reagents: p-Toluenesulfonic acid Solvents: Dichloromethane ; 20 min, 0 °C; overnight, 25 °C; 27 h, 25 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
المراجع
- Preparation of oxodiazabicyclooctenyl hydrogen sulfate derivatives for use as beta-lactamase inhibitors, World Intellectual Property Organization, , ,
طريقة الإنتاج 14
رد فعل الشرط
1.1 Catalysts: Boron trifluoride etherate Solvents: Acetone
المراجع
- Design, synthesis and structure-activity relationship studies of a novel focused library of 2,3,4-substituted oxazolidines with antiproliferative activity against cancer cell linesEuropean Journal of Medicinal Chemistry, 2017, 138, 13-25,
طريقة الإنتاج 15
رد فعل الشرط
1.1 Catalysts: Boron trifluoride etherate Solvents: Acetone ; 2 h, rt
المراجع
- Novel Peptidomimetic Cysteine Protease Inhibitors as Potential Antimalarial AgentsJournal of Medicinal Chemistry, 2006, 49(11), 3064-3067,
طريقة الإنتاج 16
رد فعل الشرط
1.1 Reagents: Diethyl ether , Boron trifluoride Solvents: Acetone ; 2 h, rt
المراجع
- Effects on polo-like kinase 1 polo-box domain binding affinities of peptides incurred by structural variation at the phosphoamino acid positionBioorganic & Medicinal Chemistry, 2013, 21(14), 3996-4003,
طريقة الإنتاج 17
رد فعل الشرط
المراجع
- Total Synthesis of (+)-Galactostatin. An Illustration of the Utility of the Thiazole-Aldehyde SynthesisJournal of Organic Chemistry, 1995, 60(15), 4749-54,
طريقة الإنتاج 18
رد فعل الشرط
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 30 min, cooled
1.2 Solvents: Dichloromethane ; 30 min, cooled; 16 h, rt
1.3 Catalysts: p-Toluenesulfonic acid Solvents: Dichloromethane ; 20 h, rt
1.4 Reagents: Sodium bicarbonate Solvents: Water ; 30 min, rt
1.2 Solvents: Dichloromethane ; 30 min, cooled; 16 h, rt
1.3 Catalysts: p-Toluenesulfonic acid Solvents: Dichloromethane ; 20 h, rt
1.4 Reagents: Sodium bicarbonate Solvents: Water ; 30 min, rt
المراجع
- Methods and intermediates for synthesizing SK1-I, United States, , ,
طريقة الإنتاج 19
رد فعل الشرط
1.1 Reagents: Triethylamine Solvents: Acetonitrile
1.2 Reagents: Boron trifluoride etherate Solvents: Acetone
1.2 Reagents: Boron trifluoride etherate Solvents: Acetone
المراجع
- 4,4-Difluorinated analogues of -arginine and N G-hydroxy--arginine as mechanistic probes for nitric oxide synthaseBioorganic & Medicinal Chemistry Letters, 2009, 19(6), 1758-1762,
طريقة الإنتاج 20
رد فعل الشرط
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Benzene ; 1 h, reflux
المراجع
- Synthesis of fluorescent lactosylceramide stereoisomersChemistry and Physics of Lipids, 2006, 142(1-2), 58-69,
3-tert-butyl 4-methyl (4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate Raw materials
- D-Serine
- Boc-Ser-OMe
- Di-tert-butyl dicarbonate
- Boc-D-ser-ome
- 2,2-Dimethoxypropane
- H-D-Ser-OMe.HCl
- 3-Oxazolidinecarboxylic acid, 4-[1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-(2-thiazolyl)-2-propenyl]-2,2-dimethyl-, 1,1-dimethylethyl ester, [R-[R*,R*-(Z)]]-
3-tert-butyl 4-methyl (4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate Preparation Products
3-tert-butyl 4-methyl (4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate الوثائق ذات الصلة
-
Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481
-
Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096
-
Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750
-
Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49
95715-86-9 (3-tert-butyl 4-methyl (4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate) منتجات ذات صلة
- 212650-45-8(4-Tert-butyl 3-methyl morpholine-3,4-dicarboxylate)
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- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)
- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)
- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)
- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)
- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)
- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)
- 947320-08-3(Methyl 4-isopropylpicolinate)
- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)
الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:95715-86-9)3-tert-butyl 4-methyl (4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate

نقاء:99%
كمية:100g
الأسعار ($):286.0